Cas no 1989672-52-7 (Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate)

Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate is a specialized ionic compound combining a lithium cation with a heterocyclic carboxylate anion. The 5-methyl-1,3,4-oxadiazole moiety enhances stability and potential coordination properties, making it useful in electrochemical applications, such as lithium-ion battery electrolytes, where ionic conductivity and thermal stability are critical. The propanoate linker improves solubility in polar aprotic solvents, facilitating homogeneous electrolyte formulations. This compound may also serve as a precursor in organic synthesis or catalysis due to its reactive oxadiazole ring. Its tailored structure offers a balance between lithium mobility and molecular robustness, suitable for advanced material research.
Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate structure
1989672-52-7 structure
Product name:Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
CAS No:1989672-52-7
MF:C6H7LiN2O3
Molecular Weight:162.072381258011
MDL:MFCD30342793
CID:4633058
PubChem ID:122164304

Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate 化学的及び物理的性質

名前と識別子

    • lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
    • lithium;3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
    • Lithium 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
    • Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
    • MDL: MFCD30342793
    • インチ: 1S/C6H8N2O3.Li/c1-4-7-8-5(11-4)2-3-6(9)10;/h2-3H2,1H3,(H,9,10);/q;+1/p-1
    • InChIKey: HNSJGFFYBQBPNA-UHFFFAOYSA-M
    • SMILES: O1C(C)=NN=C1CCC(=O)[O-].[Li+]

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 156
  • トポロジー分子極性表面積: 79

Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-304662-5.0g
lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
1989672-52-7 95%
5.0g
$1488.0 2023-02-25
Enamine
EN300-304662-10.0g
lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
1989672-52-7 95%
10.0g
$2209.0 2023-02-25
Enamine
EN300-304662-10g
lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
1989672-52-7 95%
10g
$2209.0 2023-09-05
Aaron
AR01B70T-50mg
lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
1989672-52-7 95%
50mg
$159.00 2025-02-09
Aaron
AR01B70T-250mg
lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
1989672-52-7 95%
250mg
$309.00 2025-02-09
Enamine
EN300-304662-0.05g
lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
1989672-52-7 95%
0.05g
$97.0 2023-09-05
Enamine
EN300-304662-2.5g
lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
1989672-52-7 95%
2.5g
$1008.0 2023-09-05
Enamine
EN300-304662-0.1g
lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
1989672-52-7 95%
0.1g
$144.0 2023-09-05
Chemenu
CM461293-250mg
lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
1989672-52-7 95%+
250mg
$*** 2023-03-29
Chemenu
CM461293-100mg
lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
1989672-52-7 95%+
100mg
$*** 2023-03-29

Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate 関連文献

Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoateに関する追加情報

Introduction to Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate (CAS No. 1989672-52-7)

Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate, identified by its CAS number 1989672-52-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit potential therapeutic properties, making it a subject of extensive study and investigation. The structural framework of this compound incorporates a 5-methyl-1,3,4-oxadiazole moiety, which is known for its versatile biological activity and has been explored in various drug discovery programs.

The Lithium(1+) ion component of the compound is particularly noteworthy due to its established role in the treatment of neurological and psychiatric disorders. Lithium salts have been used for decades as effective medications for conditions such as bipolar disorder and depression, owing to their ability to modulate neurotransmitter systems and stabilize mood. The propanoate anion in this compound not only contributes to its solubility but also interacts with the 5-methyl-1,3,4-oxadiazole ring, potentially enhancing its pharmacological activity.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug development. The 5-methyl-1,3,4-oxadiazole scaffold is a prominent example of such molecules, exhibiting a wide range of biological activities including antiviral, anti-inflammatory, and anticancer properties. The integration of this scaffold with a lithium cation has opened new avenues for exploring novel therapeutic strategies.

In the context of current research, Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate has been investigated for its potential role in modulating neural signaling pathways. Studies suggest that the compound may interact with specific targets in the brain that are implicated in mood regulation and cognitive function. This interaction could be mediated by the 5-methyl-1,3,4-oxadiazole moiety, which has been shown to influence the activity of certain enzymes and receptors involved in neurotransmission.

The pharmacokinetic profile of this compound is another area of active investigation. Researchers are exploring how the structural features of Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate affect its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for optimizing dosing regimens and minimizing potential side effects. Preliminary studies indicate that the compound exhibits favorable solubility and bioavailability characteristics, which are essential for developing an effective therapeutic agent.

One of the most exciting aspects of this research is the potential application of Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate in treating neurodegenerative diseases. The ability of lithium compounds to protect against neuronal damage and promote neurogenesis has been observed in various preclinical models. The unique combination of lithium and the 5-methyl-1,3,4-oxadiazole scaffold may offer a novel approach to combat conditions such as Alzheimer's disease and Parkinson's disease.

Furthermore, the compound's potential role in combating inflammation has garnered attention from researchers studying chronic inflammatory diseases. The 5-methyl-1,3,4-oxadiazole moiety is known to possess anti-inflammatory properties by inhibiting key pro-inflammatory pathways. When combined with lithium ions, this compound may provide a synergistic effect that could lead to more effective treatments for conditions like rheumatoid arthritis and inflammatory bowel disease.

The synthesis and characterization of Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate have been refined through advanced chemical methodologies. Techniques such as solid-state NMR spectroscopy and X-ray crystallography have been employed to elucidate its molecular structure and confirm its identity. These analytical methods provide critical insights into how the compound interacts with biological targets at the molecular level.

In conclusion,Lithium(1+) ion 3-(5-methyl-1,3,4 oxadiazol -2 -yl)propanoate (CAS No. 1989672527) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it holds significant potential for improving treatments across multiple medical disciplines.

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD